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molecular formula C8H7NO3 B8815594 (2S)-2-(4-Nitrophenyl)oxirane

(2S)-2-(4-Nitrophenyl)oxirane

Cat. No. B8815594
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-MRVPVSSYSA-N
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Patent
US08372970B2

Procedure details

The mixture of 2-(4-nitro-phenyl)-oxirane (24.1 g, 0.15 mol) in ethanolamine (500 mL) was stirred at 40° C. for 2 h, then room temperature for 18 h. The reaction was partitioned between ethyl acetate (200 mL) and water (200 mL) and the aqueous layer was extracted with ethyl acetate (4×100 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated. The residue was triturated with acetonitrile and collected to give the title compound (19.80 g, 0.09 mmol, 60%) as a white solid. ESMS m/z 227 (M+H)+;
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:12][O:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([CH2:15][NH2:16])[OH:14]>>[OH:14][CH2:13][CH2:15][NH:16][CH2:12][CH:10]([C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[OH:11]

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1OC1
Name
Quantity
500 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate (200 mL) and water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetonitrile
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCNCC(O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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